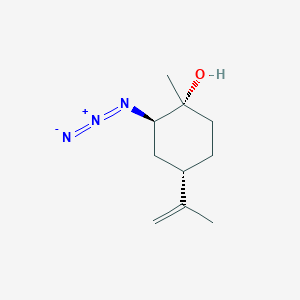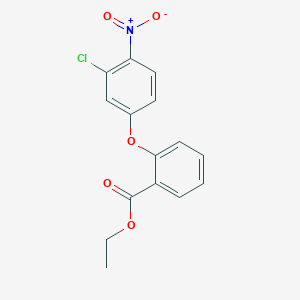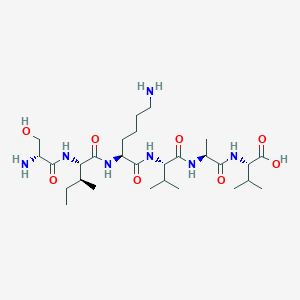![molecular formula C18H27FO2 B15161612 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene CAS No. 866947-43-5](/img/structure/B15161612.png)
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a propylcyclohexylmethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Propylcyclohexylmethoxy Intermediate: This step involves the reaction of propylcyclohexanol with a suitable methoxylating agent under basic conditions to form the propylcyclohexylmethoxy intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of liquid crystal materials for display technologies.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its fluoro group can enhance binding affinity to certain proteins, while the ethoxy and propylcyclohexyl groups can modulate its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Comparison: Compared to similar compounds, 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of a single fluoro group, as opposed to multiple fluoro substituents, can result in different electronic properties and steric effects, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
866947-43-5 |
|---|---|
Formule moléculaire |
C18H27FO2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C18H27FO2/c1-3-5-14-6-8-15(9-7-14)13-21-18-11-10-16(20-4-2)12-17(18)19/h10-12,14-15H,3-9,13H2,1-2H3 |
Clé InChI |
WACUZISULVFJAN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)COC2=C(C=C(C=C2)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)




![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)



![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
